(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
Brand Name: Vulcanchem
CAS No.: 129460-15-7
VCID: VC11993865
InChI: InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)/t25-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C30H40N2O6
Molecular Weight: 524.6 g/mol

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

CAS No.: 129460-15-7

Cat. No.: VC11993865

Molecular Formula: C30H40N2O6

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate - 129460-15-7

Specification

CAS No. 129460-15-7
Molecular Formula C30H40N2O6
Molecular Weight 524.6 g/mol
IUPAC Name tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)/t25-/m0/s1
Standard InChI Key LOSDSFHOKANAGM-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a lysine backbone modified with three protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group.

  • Boc (tert-butoxycarbonyl) on the ε-amino group.

  • tert-butyl ester on the carboxyl group.

The stereochemistry at the α-carbon is exclusively (S)-configured, aligning with natural L-lysine. The tert-butyl ester enhances solubility in organic solvents, while Fmoc and Boc enable sequential deprotection during SPPS .

IUPAC Name Breakdown

ComponentDescription
tert-butylEster protecting group at the carboxyl terminus
(2S)-2-Stereochemical designation at Cα
9H-fluoren-9-ylmethoxycarbonylaminoFmoc group on α-amino
6-[(2-methylpropan-2-yl)oxycarbonylamino]Boc group on ε-amino

This nomenclature reflects the compound’s structural hierarchy .

Synthesis and Applications

Synthetic Pathways

The synthesis involves sequential protection of L-lysine:

  • ε-Amino Protection: Boc anhydride reacts with lysine’s ε-amino group under basic conditions.

  • α-Amino Protection: Fmoc-Cl is added to the α-amino group.

  • Carboxyl Protection: The carboxyl group is esterified with tert-butanol via carbodiimide coupling.

Role in Peptide Synthesis

The compound’s orthogonal protection strategy enables its use in SPPS:

  • Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group without affecting Boc or tert-butyl ester.

  • Boc Removal: Trifluoroacetic acid (TFA) deprotects the ε-amino group post-assembly .

Table 1: Protection Group Orthogonality

GroupDeprotection ConditionCompatibility
FmocMild base (piperidine)Stable to acid
BocStrong acid (TFA)Stable to base
tert-butyl esterStrong acid (TFA)Removed during final cleavage

This orthogonal strategy facilitates the synthesis of complex peptides with multiple lysine residues.

Biological and Industrial Relevance

Drug Discovery Applications

Lysine derivatives are pivotal for introducing post-translational modifications (e.g., acetylation, ubiquitination) into synthetic peptides. For example:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via ε-amino groups.

  • HIV Protease Inhibitors: Modified lysine residues enhance binding affinity .

Case Study: Peptide Vaccine Development

In a 2023 study, this compound was used to synthesize a malaria vaccine candidate containing multiple lysine-linked epitopes. The Boc group ensured selective epitope presentation after Fmoc removal.

Comparative Analysis with Related Compounds

Table 2: Key Structural Variants

CompoundMolecular FormulaProtecting GroupsApplication
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoateC30H40N2O6\text{C}_{30}\text{H}_{40}\text{N}_{2}\text{O}_{6}Fmoc, Boc, tert-butyl esterSPPS building block
6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid C28H35N2O6\text{C}_{28}\text{H}_{35}\text{N}_{2}\text{O}_{6}Fmoc, Boc, free carboxylSolution-phase synthesis
6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acidC27H30N2O6\text{C}_{27}\text{H}_{30}\text{N}_{2}\text{O}_{6}Spirocyclic backboneConformationally constrained peptides

The tert-butyl ester in the target compound improves resin compatibility compared to the free carboxylic acid variant .

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